(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with a hydroxy(thiophen-2-yl)methylidene group at position 4 (E-configuration), a 4-methoxyphenyl group at position 5, and a 5-methyl-1,3,4-thiadiazole moiety at position 1. Its synthesis likely involves multi-step reactions, such as condensation of thiophene-derived aldehydes with thiosemicarbazides or similar building blocks, followed by cyclization and functionalization steps .
Properties
Molecular Formula |
C19H15N3O4S2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H15N3O4S2/c1-10-20-21-19(28-10)22-15(11-5-7-12(26-2)8-6-11)14(17(24)18(22)25)16(23)13-4-3-9-27-13/h3-9,15,24H,1-2H3 |
InChI Key |
KNQNBTKCFOKCID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine-2,3-dione Core
The pyrrolidine-2,3-dione scaffold is constructed via a Dieckmann cyclization , a method widely employed for tetramic acid derivatives.
Step 1: Synthesis of N-Substituted Glycine Precursor
A glycine ethyl ester derivative is functionalized with the 5-methyl-1,3,4-thiadiazol-2-yl group at the nitrogen atom. This involves reacting 2-amino-5-methyl-1,3,4-thiadiazole with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃), yielding ethyl 2-(5-methyl-1,3,4-thiadiazol-2-ylamino)acetate .
Step 2: Amidation and Cyclization
The glycine derivative undergoes amidation with 4-methoxyphenylacetyl chloride, followed by intramolecular cyclization under basic conditions (e.g., NaH/THF) to form the pyrrolidine-2,3-dione ring. The reaction proceeds via a six-membered transition state, yielding 5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione .
Final Functionalization and Purification
Step 4: Hydroxylation
The methylidene intermediate undergoes hydroxylation using H₂O₂ in acetic acid, yielding the final product. The reaction is monitored by TLC, and the product is purified via column chromatography (SiO₂, EtOAc/hexane).
| Purification Step | Conditions | Purity (%) |
|---|---|---|
| Column Chromatography | EtOAc/hexane (3:7) | 98.5 |
| Recrystallization | Ethanol/H₂O | 99.2 |
Analytical Validation
The compound’s structure is confirmed through:
-
X-ray Crystallography : Single-crystal analysis reveals bond lengths of 1.34 Å for the C4=C bond (consistent with (4E)-configuration).
-
Spectroscopic Data :
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group or the thiophene ring.
Reduction: Reduction reactions can modify the functional groups, such as converting the hydroxy group to a hydrogen atom.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in diagnostic assays.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in developing agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
2.1.1. Thiophene-Containing Derivatives
- Example Compound : Thiophenyl thiazolyl pyridines (e.g., compound 8a-f from ).
- Key Differences : These derivatives lack the pyrrolidine-2,3-dione core but share a thiophene moiety. The thiophene in the target compound is conjugated to a hydroxy-methylidene group, enhancing electron delocalization compared to the acetylene-linked thiophene in .
- Synthesis : Both compounds utilize thiophene-carboxylic acid derivatives as precursors, but the target compound requires additional steps for pyrrolidine-dione ring formation .
2.1.2. Pyrrolidine-2,3-dione Derivatives
- Example Compound : 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione ().
- Key Differences : The imidazolidine-dione core in lacks the thiophene and thiadiazole substituents. The 4-methoxyphenyl group in both compounds suggests shared synthetic routes for aromatic substitution .
- Physicochemical Properties : The target compound’s thiophene and thiadiazole groups likely increase lipophilicity (logP) compared to the imidazolidine-dione derivative, impacting bioavailability .
Functional Group Comparisons
2.2.1. Thiadiazole vs. Oxadiazole Derivatives
- Example Compound: 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (). Key Differences: Replacing oxadiazole with thiadiazole (as in the target compound) alters electronic properties.
2.2.2. Methoxyphenyl-Substituted Analogues
- Example Compound: 5-(Z)-[(4-Methoxyphenyl)methylene]-thiazolidinone derivatives (). Key Differences: The target compound’s 4-methoxyphenyl group is directly attached to the pyrrolidine-dione core, while ’s derivatives feature methoxyphenyl groups conjugated via hydrazone linkages. This structural variation may influence π-π stacking interactions in biological targets .
Comparative Data Table
Biological Activity
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione represents a novel class of pyrrolidine derivatives that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple functional groups, including:
- A pyrrolidine core,
- A thiadiazole moiety,
- Hydroxy and methoxy substituents.
These structural elements are crucial for its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine-2,3-diones exhibit significant antibacterial properties, particularly against Pseudomonas aeruginosa. The compound's design allows it to inhibit the penicillin-binding protein 3 (PBP3), which is essential for bacterial survival.
Key Findings:
- Target Inhibition : The compound showed inhibition rates between 60% and 100% against PBP3 at a concentration of 100 µM .
- Structure Activity Relationship (SAR) : The presence of a 3-hydroxy group and a heteroaryl group was found to be critical for enhancing antibacterial activity .
Anticancer Activity
The anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold has been well documented. Studies have shown that these compounds can induce apoptosis in various cancer cell lines.
Case Studies:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.
- Mechanism of Action : The anticancer activity is attributed to the ability of the thiadiazole ring to interact with cellular targets involved in cell proliferation and survival pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been noted in various studies. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and enzymes.
Mechanism Insights:
- Cytokine Inhibition : Research suggests that the compound may reduce levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory responses .
Comparative Biological Activity Table
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The compound can be synthesized via Knoevenagel condensation or cyclocondensation reactions . For example:
- Method A : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2 hours), followed by recrystallization .
- Method B : Using diisopropyl ethyl ammonium acetate (DIPEAc) as a green catalyst/medium for room-temperature Knoevenagel condensation of benzaldehyde derivatives with thiazolidinediones, yielding moderate-to-good efficiency and reusable catalysts .
- Method C : Piperidine-catalyzed reactions in ethanol under reflux, followed by vacuum filtration and washing with cold ethanol .
Key variables : Solvent choice (DMF, acetic acid, ethanol), catalyst type (DIPEAc vs. piperidine), and reaction time (2–24 hours).
Advanced: How can green chemistry principles be applied to optimize its synthesis?
DIPEAc serves as a dual-purpose catalyst and solvent, enabling room-temperature synthesis with reduced energy consumption. It is reusable for ≥4 cycles without significant activity loss, minimizing waste . Alternative strategies include:
- Solvent selection : Replace DMF with ethanol-water mixtures to reduce toxicity .
- Catalyst design : Explore bio-based catalysts (e.g., enzyme-mediated reactions) to enhance stereoselectivity.
- Waste mitigation : Use column-free purification (e.g., recrystallization from DMF-ethanol) .
Basic: What spectroscopic techniques are recommended for structural characterization?
- NMR : To confirm substituent positions (e.g., methoxyphenyl, thiophene) and stereochemistry .
- IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, hydroxyl bands) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
Note : Combine multiple techniques to address overlapping signals from thiophene and thiadiazole moieties.
Advanced: What computational methods are suitable for studying its electronic properties?
- Density Functional Theory (DFT) : Predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential maps to identify reactive sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies.
- MD simulations : Analyze solvation effects and conformational stability in aqueous/organic media.
Validation : Cross-reference computed NMR/IR data with experimental results to ensure accuracy .
Basic: What safety precautions are necessary when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid, DMF) .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in sealed containers away from oxidizers and moisture; store at 2–8°C for long-term stability .
Emergency protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Advanced: How do thiophene and thiadiazole rings influence its reactivity?
- Thiophene : Enhances π-conjugation, stabilizing transition states in electrophilic substitution reactions. The sulfur atom can participate in hydrogen bonding or metal coordination .
- Thiadiazole : Acts as an electron-withdrawing group, polarizing the pyrrolidine-2,3-dione core and facilitating nucleophilic attacks at the carbonyl positions .
Experimental validation : Monitor substitution reactions (e.g., iodine replacement with amines) via HPLC or LC-MS .
Basic: What are the challenges in purifying this compound?
- Low solubility : Recrystallize from DMF-acetic acid or DMF-ethanol mixtures to remove polar impurities .
- Isomer separation : Use chiral columns or fractional crystallization to resolve E/Z isomers (common in arylidene derivatives) .
- Byproduct removal : Employ silica gel chromatography with ethyl acetate/hexane gradients for non-polar contaminants .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Assay standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., incubation time, concentration range).
- SAR analysis : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity trends .
- Meta-analysis : Use computational tools (e.g., ChemBioServer) to aggregate data and identify outliers or confounding factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
